REACTION_CXSMILES
|
[N:1]1[CH:6]=CC=C[CH:2]=1.Cl.C([C:11]1[N:15]2[CH2:16][CH2:17][CH2:18][N:19]=[C:14]2SC=1C(Cl)=O)CC.C(OC(CCNC1C=C(Cl)C=C(Cl)C=1)=O)C>CN(C)C=O>[CH3:11][NH:15][C:16]1[CH:2]=[N:1][CH:6]=[C:18]([NH:19][CH3:14])[CH:17]=1 |f:1.2|
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Name
|
|
Quantity
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30 mL
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Type
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reactant
|
Smiles
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N1=CC=CC=C1
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Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
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3-propyl-6,7-dihydro-5H-thiazolo[3,2-a]pyrimidine-2-carbonylchloride hydrochloride
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Quantity
|
1.09 g
|
Type
|
reactant
|
Smiles
|
Cl.C(CC)C1=C(SC=2N1CCCN2)C(=O)Cl
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Name
|
|
Quantity
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1.02 g
|
Type
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reactant
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Smiles
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C(C)OC(=O)CCNC1=CC(=CC(=C1)Cl)Cl
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
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product
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Smiles
|
CNC=1C=NC=C(C1)NC
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 47.4 mg |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |